N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
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Overview
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-carboxylic acid, which undergoes a coupling reaction with 1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with propane-2-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-2-sulfonamide: Similar structure but with an ethane chain instead of a propane chain.
Uniqueness
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique due to the combination of its furan ring, tetrahydroisoquinoline moiety, and sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)24(21,22)18-15-6-5-13-7-8-19(11-14(13)10-15)17(20)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLTVAJTRSVCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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